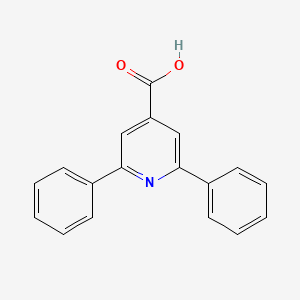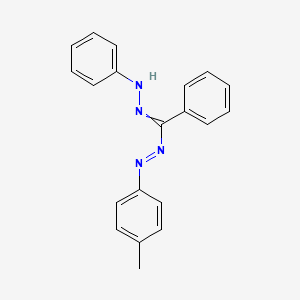
5-butil-1H-indol-2-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-butyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities
Aplicaciones Científicas De Investigación
Ethyl 5-butyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
- The primary targets of ethyl 5-butyl-1H-indole-2-carboxylate are not explicitly documented in the available literature. However, indole derivatives, both natural and synthetic, exhibit various biologically vital properties .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives often impact various cellular processes, including signal transduction, metabolism, and gene expression .
Target of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
Ethyl 5-butyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit enzymes such as 5-lipoxygenase (5-LO), which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation . Additionally, ethyl 5-butyl-1H-indole-2-carboxylate may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
Ethyl 5-butyl-1H-indole-2-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-butyl-1H-indole-2-carboxylate involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to their inhibition or activation. For instance, the inhibition of 5-lipoxygenase by indole derivatives results in decreased production of leukotrienes, thereby reducing inflammation . Additionally, ethyl 5-butyl-1H-indole-2-carboxylate may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-butyl-1H-indole-2-carboxylate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, thereby affecting the overall impact of the compound.
Dosage Effects in Animal Models
The effects of ethyl 5-butyl-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects. For instance, high doses of indole derivatives have been associated with hepatotoxicity and other adverse effects in animal studies . Therefore, it is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
Ethyl 5-butyl-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . These metabolites may have different biological activities and can influence the overall metabolic flux and levels of other metabolites in the cell.
Transport and Distribution
The transport and distribution of ethyl 5-butyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by organic anion transporters and other membrane proteins . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of ethyl 5-butyl-1H-indole-2-carboxylate within tissues can also affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of ethyl 5-butyl-1H-indole-2-carboxylate is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives can localize to the nucleus, where they interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of ethyl 5-butyl-1H-indole-2-carboxylate can influence its overall biological activity and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-butyl-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride intermediate. This intermediate is then dissolved in ethanol to yield the ethyl ester . Another method involves the condensation of 2 with ethyl pyruvate followed by cyclization .
Industrial Production Methods
Industrial production of ethyl 5-butyl-1H-indole-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-butyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1H-indole-2-carboxylate: Lacks the butyl group at the 5-position.
Ethyl 5-methyl-1H-indole-2-carboxylate: Contains a methyl group instead of a butyl group at the 5-position.
Uniqueness
Ethyl 5-butyl-1H-indole-2-carboxylate is unique due to the presence of the butyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Propiedades
IUPAC Name |
ethyl 5-butyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-5-6-11-7-8-13-12(9-11)10-14(16-13)15(17)18-4-2/h7-10,16H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEWHOXBZVZOCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



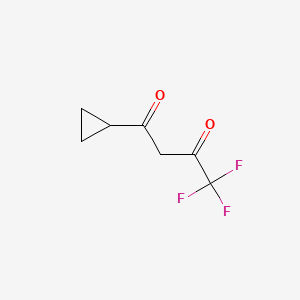
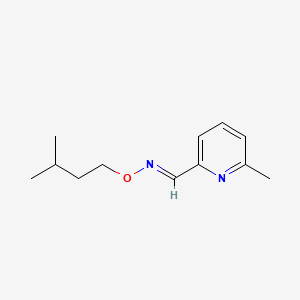

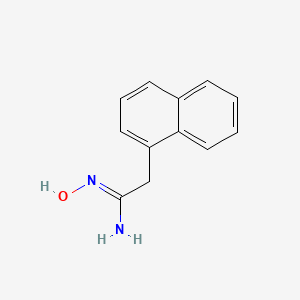
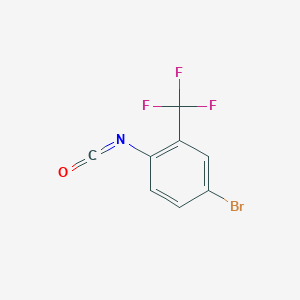
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

